molecular formula C38H69N8O17P3S B12069386 (10Z-heptadecenoyl) Coenzyme A (ammonium salt)

(10Z-heptadecenoyl) Coenzyme A (ammonium salt)

Cat. No.: B12069386
M. Wt: 1035.0 g/mol
InChI Key: PHTCXSGLMAPSSA-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) is a derivative of heptadecenoic acid, specifically a coenzyme A derivative. This compound is significant in the field of biochemistry and lipidomics due to its role in various metabolic pathways. It is often used as an internal standard in liquid chromatography/tandem mass spectrometry for the analysis of long-chain fatty acyl-coenzyme As .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) involves the esterification of heptadecenoic acid with coenzyme A. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under inert conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) involves its role as a coenzyme in various enzymatic reactions. It acts as an acyl carrier, facilitating the transfer of acyl groups in metabolic pathways. The compound interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, playing a crucial role in fatty acid oxidation and synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (10Z-heptadecenoyl) Coenzyme A (sodium salt)
  • (10Z-heptadecenoyl) Coenzyme A (potassium salt)
  • (10Z-heptadecenoyl) Coenzyme A (calcium salt)

Uniqueness

(10Z-heptadecenoyl) Coenzyme A (ammonium salt) is unique due to its specific ammonium counterion, which can influence its solubility and stability compared to other salts. This uniqueness makes it particularly suitable for certain biochemical assays and industrial applications .

Properties

Molecular Formula

C38H69N8O17P3S

Molecular Weight

1035.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-heptadec-10-enethioate;azane

InChI

InChI=1S/C38H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45;/h9-10,25-27,31-33,37,48-49H,4-8,11-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53);1H3/b10-9+;

InChI Key

PHTCXSGLMAPSSA-RRABGKBLSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.